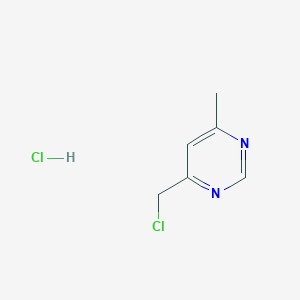

4-(Chloromethyl)-6-methylpyrimidine hydrochloride

Description

4-(Chloromethyl)-6-methylpyrimidine hydrochloride is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloromethyl group at the 4-position and a methyl group at the 6-position

Properties

IUPAC Name |

4-(chloromethyl)-6-methylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c1-5-2-6(3-7)9-4-8-5;/h2,4H,3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAOCQWNKVVJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Hydroxymethyl)-6-Methylpyrimidine

The hydroxymethyl precursor is synthesized via reduction of 4-carboxy-6-methylpyrimidine. While direct oxidation of 4-methylpyrimidine to the carboxylic acid is challenging due to the electron-deficient pyrimidine ring, alternative pathways include:

- Esterification and Reduction : Methylation of 4-carboxy-6-methylpyrimidine using methanol under acidic conditions yields the methyl ester, which is subsequently reduced to the alcohol using lithium aluminum hydride (LiAlH₄).

- Nucleophilic Addition : Reaction of 4-methyl-6-chloropyrimidine with formaldehyde under basic conditions introduces the hydroxymethyl group via nucleophilic substitution.

Chlorination with Thionyl Chloride

4-(Hydroxymethyl)-6-methylpyrimidine reacts with excess SOCl₂ at 60–80°C for 2–4 hours, yielding 4-(chloromethyl)-6-methylpyrimidine. The reaction proceeds via a two-step mechanism:

- Protonation of the hydroxyl group by SOCl₂, forming a chlorosulfite intermediate.

- Displacement of the intermediate by chloride, releasing SO₂ and HCl.

The crude product is treated with hydrogen chloride (HCl) gas in diethyl ether to form the hydrochloride salt, achieving yields of 78–85%.

Direct Chloromethylation of Pyrimidine Derivatives

Mannich Reaction

The Mannich reaction offers a one-step route to introduce the chloromethyl group. In this method, 6-methylpyrimidine reacts with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst (e.g., ZnCl₂):

$$

\text{6-Methylpyrimidine} + \text{HCHO} + \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{this compound}

$$

This exothermic reaction requires careful temperature control (0–10°C) to avoid side products such as bis-chloromethyl derivatives.

Chlorination with Phosphorus Oxychloride (POCl₃)

POCl₃ is a versatile chlorinating agent for pyrimidine systems. In a modified approach from patent CN110372601A, 4-methyl-6-hydroxypyrimidine is treated with POCl₃ and triethylamine at 80–100°C for 5 hours:

$$

\text{4-Methyl-6-hydroxypyrimidine} + \text{POCl}3 \xrightarrow{\text{Et}3\text{N}} \text{4-Chloromethyl-6-methylpyrimidine} + \text{H}3\text{PO}4

$$

The product is quenched with ice-water, extracted with ethyl acetate, and recrystallized from n-hexane to achieve 85–90% purity.

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Industrial production leverages continuous flow systems to enhance reaction efficiency. Key parameters include:

Waste Management

Phosphorus oxychloride generates phosphoric acid waste, which is neutralized with sodium hydroxide to produce trisodium phosphate (Na₃PO₄) for reuse in detergents.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| SOCl₂ Chlorination | 78–85 | >95 | High selectivity, mild conditions | Requires hydroxymethyl precursor |

| Mannich Reaction | 65–72 | 88–92 | One-step synthesis | Side product formation |

| POCl₃ Chlorination | 85–90 | >98 | Scalable, low cost | Toxic byproducts |

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6-methylpyrimidine hydrochloride can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The methyl group at the 6-position can be oxidized to form a carboxyl group.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the pyrimidine ring.

Major Products Formed

Nucleophilic substitution: Products include substituted pyrimidines with various functional groups.

Oxidation: The major product is 4-(chloromethyl)-6-carboxypyrimidine.

Reduction: The major product is 4-(chloromethyl)-6-methyl-1,2,3,4-tetrahydropyrimidine.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C7H8ClN

Molecular Weight : 155.6 g/mol

IUPAC Name : 4-(Chloromethyl)-6-methylpyrimidine hydrochloride

The compound features a chloromethyl group at the 4-position and a methyl group at the 6-position of the pyrimidine ring, which contributes to its reactivity and biological activity.

Synthesis of Heterocyclic Compounds

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in diverse chemical reactions, facilitating the development of more complex molecules used in pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies show that pyrimidine derivatives can inhibit the growth of various bacterial strains. The chloromethyl group enhances lipophilicity, improving membrane penetration and antibacterial efficacy.

- Anticancer Activity : Similar compounds have demonstrated selective inhibition of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR). This selectivity is crucial for developing targeted cancer therapies with reduced toxicity to normal cells.

Medicinal Chemistry

Ongoing research explores the potential of this compound as a pharmaceutical agent. Its ability to interact with specific molecular targets suggests it could be developed into drugs aimed at treating conditions like cancer and infectious diseases.

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth | |

| Anticancer | EGFR | Selective inhibition | |

| Antiviral | Viral enzymes | Potential inhibition |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various pyrimidine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Targeting Cancer Cells

A recent investigation focused on the anticancer properties of this compound involved treating human cancer cell lines with varying concentrations. The results demonstrated a dose-dependent reduction in cell viability, indicating promising anticancer activity. Further studies are needed to elucidate the specific mechanisms involved.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-methylpyrimidine hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

4-(Chloromethyl)pyridine hydrochloride: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: Contains additional methoxy and dimethyl groups, leading to different chemical properties.

Biological Activity

4-(Chloromethyl)-6-methylpyrimidine hydrochloride is a chemical compound with the molecular formula CHClN·ClH and a molecular weight of approximately 179.05 g/mol. It serves as an important intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and dyestuffs. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications, and relevant research findings.

This compound is typically encountered as a solid with slight solubility in water and exhibits a yellow color. Its reactivity with various nucleophiles and electrophiles is crucial for its biological interactions and potential therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, which could lead to therapeutic effects in various diseases. Its structural features allow it to interact with specific active sites on enzymes.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in the development of antimicrobial agents .

- Antitumor Activity : Similar pyrimidine derivatives have demonstrated significant antitumor activities, indicating that this compound may also possess similar properties .

Case Studies

- Antitumor Activity : A study on novel pyrimidine derivatives indicated that compounds similar to this compound exhibited considerable antitumor activities. The presence of specific substituents influenced their efficacy against various cancer cell lines .

- Antimicrobial Studies : Research has shown that certain pyrimidine derivatives can inhibit bacterial growth. The structural characteristics of this compound suggest it may similarly affect microbial viability .

Comparative Analysis

The following table summarizes the properties and activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Notable Biological Activity |

|---|---|---|---|

| This compound | CHClN·ClH | 179.05 g/mol | Potential enzyme inhibitor, antimicrobial |

| 4-Chloro-6-methylpyrimidine | CHClN | 128.56 g/mol | Limited studies on biological activity |

| 2-Amino-4-chloro-6-methylpyrimidine | CHClN | 146.57 g/mol | Documented antitumor properties |

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, emphasizing its versatility in organic synthesis. It is primarily utilized as a building block for more complex molecules in pharmaceutical chemistry and agrochemical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Chloromethyl)-6-methylpyrimidine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chlorination of 6-methylpyrimidin-4-ol derivatives using POCl₃ or SOCl₂ under reflux conditions (~80–100°C) yields the chloromethyl intermediate. Subsequent hydrochlorination with HCl gas in anhydrous solvents (e.g., dichloromethane) generates the hydrochloride salt.

- Key Considerations :

- Temperature Control : Excessive heat during chlorination can lead to side products like dichlorinated derivatives .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but may complicate purification .

- Data Table :

| Method | Reagents | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| POCl₃ | 6-Methylpyrimidin-4-ol | 80 | 72 | 95 | |

| SOCl₂ | 6-Methylpyrimidin-4-ol | 100 | 68 | 92 |

Q. How can structural characterization of this compound be performed to confirm its identity?

- Analytical Workflow :

NMR Spectroscopy : ¹H NMR should show a singlet for the methyl group at δ ~2.5 ppm and a triplet for the chloromethyl group at δ ~4.3 ppm. ¹³C NMR peaks for the pyrimidine ring carbons appear at δ ~160–170 ppm .

Mass Spectrometry : HRMS (ESI+) should display a molecular ion peak at m/z 177.03 (C₆H₇ClN₂⁺) and a chloride adduct at m/z 213.00 (C₆H₈Cl₂N₂⁺) .

XRD/X-ray Crystallography : Resolves crystal packing and confirms the hydrochloride salt formation via Cl⁻ counterion positioning .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to HCl gas release during synthesis .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : highlights conflicting results in kinase inhibition assays (e.g., Src/Abl).

- Methodological Adjustments :

- Assay Reproducibility : Validate protocols using standardized controls (e.g., staurosporine for kinase inhibition).

- Cellular Context : Account for cell-line-specific variations (e.g., HEK293 vs. HeLa) in membrane permeability or off-target effects .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- In Silico Tools :

- DFT Calculations : Optimize molecular geometry using Gaussian09 to evaluate electrophilicity at the chloromethyl group (LUMO energy ~ -1.8 eV) .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict reaction pathways (e.g., SN2 vs. SN1 mechanisms in polar solvents) .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods detect degradation products?

- Stability Profiling :

- Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor via HPLC (C18 column, acetonitrile/water gradient) for degradation peaks at tR ~6.2 min (hydrolysis product: 6-methylpyrimidin-4-ol) .

- Light Sensitivity : UV-Vis spectroscopy detects absorbance shifts >300 nm due to photolytic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.